molecular formula C30H31N3O4 B2826663 N-(4-ethylphenyl)-2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide CAS No. 893788-03-9

N-(4-ethylphenyl)-2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide

Cat. No.: B2826663
CAS No.: 893788-03-9
M. Wt: 497.595
InChI Key: KKBJHVPRQCVVCA-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is a synthetic quinoline derivative characterized by a [1,4]dioxino[2,3-g]quinolin core substituted with a 7-oxo group and an acetamide side chain bearing dual 4-ethylphenyl groups. The compound’s synthesis likely involves multi-step reactions, including amidation and heterocyclic ring formation, akin to methods described for related quinazolinones and quinoxalines .

Properties

IUPAC Name

2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O4/c1-3-20-5-9-24(10-6-20)31-18-23-15-22-16-27-28(37-14-13-36-27)17-26(22)33(30(23)35)19-29(34)32-25-11-7-21(4-2)8-12-25/h5-12,15-17,31H,3-4,13-14,18-19H2,1-2H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBJHVPRQCVVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=C(C=C5)CC)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-ethylphenyl)-2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the dioxino group and the acetamide side chain. Common reagents and conditions include:

    Starting Materials: 4-ethylphenylamine, quinoline derivatives

    Reagents: Acetic anhydride, oxidizing agents, reducing agents

    Conditions: Reflux, inert atmosphere, specific pH conditions

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-(4-ethylphenyl)-2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.

    Reduction: Reduction of specific functional groups using reducing agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, dichloromethane, water

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, “N-(4-ethylphenyl)-2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide” is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit various activities, such as antimicrobial, antiviral, or anticancer properties. Researchers often investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, derivatives of quinoline are explored for their therapeutic potential. This compound may be evaluated for its efficacy in treating specific diseases or conditions.

Industry

Industrially, such compounds can be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of “N-(4-ethylphenyl)-2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Quinoline Family

Key structural analogues include compounds with shared quinoline cores and acetamide substituents (Table 1). For example:

  • 2-[8-(4-Ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide (): Differs in the substituents (4-ethoxybenzoyl vs. 4-ethylphenylaminomethyl) and methoxy vs. ethyl groups.
  • 2-(8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-7-ylthio)-N-(4-methoxyphenyl)acetamide (): Replaces the amino methyl group with a thioether linkage, altering electronic properties.

Table 1: Structural Comparison of Quinoline Derivatives

Compound Name Core Structure Key Substituents Bioactivity (if reported)
Target Compound [1,4]dioxino[2,3-g]quinolin 7-oxo, N-(4-ethylphenyl)acetamide Not explicitly reported
2-[8-(4-Ethoxybenzoyl)-...acetamide () [1,4]dioxino[2,3-g]quinolin 4-ethoxybenzoyl, 4-methoxyphenyl Unreported
2-(8-Ethyl-...thioacetamide () [1,4]dioxino[2,3-g]quinolin Ethyl, thioether, 4-methoxyphenyl Unreported
N-(4-Oxo-1,4-dihydroquinolin-2-yl)hexadecanamide (3i, ) Dihydroquinolin Long alkyl chain (C16) High melting point (>250°C)

Physicochemical Properties

The target compound’s physicochemical profile can be inferred from analogues:

  • Melting Points: Quinoline amides in exhibit melting points >250°C, suggesting the target compound may share high thermal stability due to rigid aromatic cores and hydrogen-bonding amide groups .
  • Spectral Data: NMR and IR spectra of similar compounds () highlight diagnostic peaks for quinoline rings (e.g., carbonyl stretches at ~1650–1700 cm⁻¹) and amide N-H bends (~3300 cm⁻¹). The target compound’s ¹H-NMR would likely show aromatic protons at δ 6.5–8.5 ppm and ethyl group signals at δ 1.2–1.4 ppm (CH3) and δ 2.4–2.6 ppm (CH2) .

Computational Similarity Analysis

Using Tanimoto and Dice coefficients (), the target compound’s similarity to bioactive quinoline derivatives can be quantified:

  • Tanimoto Index : Analogues with >70% similarity (e.g., aglaithioduline vs. SAHA in ) often share overlapping bioactivity. The target compound’s dual 4-ethylphenyl groups may enhance lipophilicity compared to methoxy-substituted analogues (), affecting pharmacokinetics .
  • Bioactivity Clustering: Hierarchical clustering () suggests the compound may group with other quinoline amides showing anticancer activity, given structural parallels to cytotoxic agents like compound 7 in .

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